N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N9O and its molecular weight is 363.385. The purity is usually 95%.
The exact mass of the compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- c-Met Inhibition : The compound has shown promise as a potential c-Met kinase inhibitor. c-Met plays a crucial role in cell signaling pathways related to cancer progression, making it an attractive target for drug development .
- GABAA Modulation : Researchers have explored its activity as a modulator of GABAA receptors, which are involved in neurotransmission. Understanding its effects on these receptors could lead to novel therapies for neurological disorders .
- Metal-Free Reduction of Quinones : The compound has been studied as a concept proof for the reduction of quinones, essential electron carriers in biological and industrial processes. Additionally, it provides evidence for the formation of double (triazole) carbonate adducts, serving as catalytic intermediates and carbenes storage .
- Efficient Triazole Ring Construction : A metal-free, continuous, one-pot synthesis method has been developed for constructing the triazole ring in this compound under flow conditions. This atom-economical and environmentally benign process offers an efficient route to its synthesis .
- Coordination Polymers : The compound’s ligand, 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine, has been incorporated into coordination polymers with Co, Zn, and Cd. These polymers exhibit interesting fluorescence properties and structural features, making them relevant for materials science and sensor applications .
- Fluorescent Probes : Due to its unique structure, the compound has been explored as a fluorescent probe for cellular imaging. Its fluorescence properties make it useful for tracking specific cellular processes and interactions .
- Structural Units in Polymers : Researchers have investigated incorporating the compound into polymer structures. Its triazole-fused pyridazine moiety can serve as a building block for designing functional polymers with tailored properties .
Medicinal Chemistry Applications
Organic Synthesis and Catalysis
Green Chemistry and Sustainable Synthesis
Coordination Polymers and Fluorescence Properties
Biological Probes and Imaging Agents
Polymer Chemistry
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9O/c27-17(10-25-14-4-2-1-3-13(14)20-23-25)19-12-7-8-24(9-12)16-6-5-15-21-18-11-26(15)22-16/h1-6,11-12H,7-10H2,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUYGAMLPHQIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C3=CC=CC=C3N=N2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide |
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